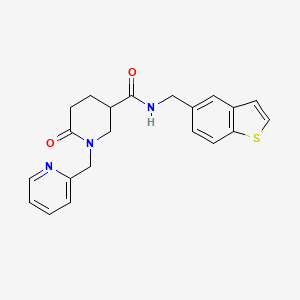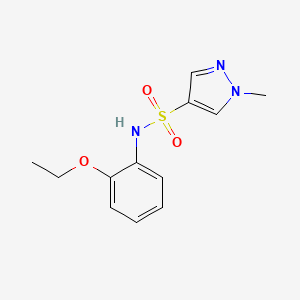
N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide, also known as BPTP, is a small molecule inhibitor that has been developed for the treatment of cancer. BPTP is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in the regulation of insulin signaling and glucose metabolism. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose uptake in preclinical models, making it an attractive target for the development of new therapeutics for diabetes and obesity.
Mechanism of Action
N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide works by binding to the active site of PTP1B, preventing it from dephosphorylating its substrates. This leads to increased insulin signaling and glucose uptake in skeletal muscle and adipose tissue, resulting in improved glucose homeostasis. This compound has also been shown to inhibit the growth of cancer cells by promoting apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of diabetes and obesity. In addition, this compound has been shown to decrease body weight and adiposity in obese mice. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is that it is a highly specific inhibitor of PTP1B, with minimal off-target effects. This makes it a useful tool for studying the role of PTP1B in various physiological processes. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide. One area of interest is the development of more soluble analogs of this compound that can be administered in vivo. Another area of interest is the investigation of this compound as a potential therapeutic for cancer, either as a single agent or in combination with chemotherapy. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for the development of new therapeutics for diabetes and obesity.
Synthesis Methods
N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the coupling of two key intermediates, 1-(2-pyridinylmethyl)-3-piperidinecarboxylic acid and 1-benzothien-5-ylmethanol. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied in preclinical models of diabetes and obesity, where it has been shown to improve insulin sensitivity and glucose uptake. In addition to its metabolic effects, this compound has also been investigated for its potential anti-cancer properties. PTP1B is overexpressed in many types of cancer, and inhibition of this enzyme has been shown to suppress tumor growth and enhance the efficacy of chemotherapy.
properties
IUPAC Name |
N-(1-benzothiophen-5-ylmethyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-20-7-5-17(13-24(20)14-18-3-1-2-9-22-18)21(26)23-12-15-4-6-19-16(11-15)8-10-27-19/h1-4,6,8-11,17H,5,7,12-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTIWVDLWOYJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCC2=CC3=C(C=C2)SC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6105392.png)
![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6105396.png)
![2-cyclopropyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6105401.png)
![7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6105410.png)
![ethyl 4-[7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate](/img/structure/B6105417.png)
![4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B6105425.png)


![(1R*,2S*,4R*)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6105440.png)
![N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6105455.png)
![2-phenyl-N-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6105469.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B6105483.png)
